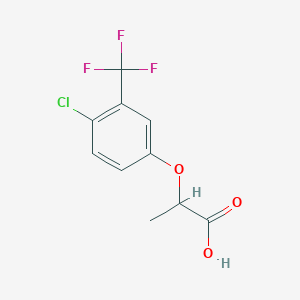

2-(4-Chloro-3-(trifluoromethyl)phenoxy)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Chloro-3-(trifluoromethyl)phenoxy)propanoic acid is an organic compound known for its applications in various fields, particularly in agriculture as a herbicide. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it effective in its applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-(trifluoromethyl)phenoxy)propanoic acid typically involves the reaction of 2-(4-hydroxyphenoxy)propanoic acid with 3-chloro-2,5-bis(trifluoromethyl)pyridine in the presence of dimethyl sulfate . Another method involves the reaction of 4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenol with 2-chloropropanoic acid methyl ester under basic conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to optimize the production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chloro-3-(trifluoromethyl)phenoxy)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The presence of the chloro and trifluoromethyl groups makes it susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: These reactions can modify the functional groups attached to the aromatic ring, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like potassium hydroxide and oxidizing agents such as hydrogen peroxide. Reaction conditions often involve elevated temperatures and the use of solvents like dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various derivatives with different functional groups replacing the chloro or trifluoromethyl groups.

Wissenschaftliche Forschungsanwendungen

2-(4-Chloro-3-(trifluoromethyl)phenoxy)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound’s herbicidal properties make it valuable in studying plant physiology and biochemistry.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is widely used in agriculture as a post-emergence herbicide to control broadleaf weeds.

Wirkmechanismus

The mechanism of action of 2-(4-Chloro-3-(trifluoromethyl)phenoxy)propanoic acid involves the inhibition of fatty acid synthesis in plants. It targets the enzyme acetyl-CoA carboxylase, which is crucial for the biosynthesis of fatty acids. By inhibiting this enzyme, the compound disrupts the production of essential lipids, leading to the death of the plant .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Haloxyfop: Another herbicide with a similar structure and mode of action.

Fluazifop: Shares the aryloxyphenoxypropionic acid structure and is used for similar applications.

Quizalofop: Also an aryloxyphenoxypropionic acid herbicide with comparable properties

Uniqueness

2-(4-Chloro-3-(trifluoromethyl)phenoxy)propanoic acid is unique due to its specific trifluoromethyl group, which enhances its chemical stability and effectiveness as a herbicide. This structural feature distinguishes it from other similar compounds and contributes to its high efficacy in agricultural applications.

Biologische Aktivität

2-(4-Chloro-3-(trifluoromethyl)phenoxy)propanoic acid, often referred to as a derivative of phenoxypropanoic acids, has garnered attention in various fields including pharmacology and agriculture due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The structural formula can be represented as follows:

This molecular structure is significant in understanding its interactions at the biochemical level.

Research indicates that the biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. Notably:

- c-KIT Kinase Inhibition : The compound has been identified as a potent inhibitor of c-KIT kinase, which is crucial in various cancers, particularly gastrointestinal stromal tumors (GISTs). It displays efficacy against both wild-type and several drug-resistant mutant forms of c-KIT, suggesting potential as a therapeutic agent in oncology .

- Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties by selectively inhibiting cyclooxygenase (COX) enzymes. It has shown greater potency than traditional NSAIDs like ibuprofen, making it a candidate for pain management therapies .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| c-KIT Kinase Inhibition | Inhibition of kinase | |

| Anti-inflammatory | COX-2 inhibition | |

| Herbicidal | Post-emergence weed control |

Case Studies

- Cancer Treatment : A study demonstrated that this compound effectively inhibited tumor growth in mouse models expressing c-KIT mutations. The in vivo pharmacokinetic profile showed favorable absorption and distribution characteristics, indicating its potential for clinical use in resistant GIST cases .

- Herbicide Development : The compound has been utilized in agricultural settings as an herbicide. Its efficacy against tough-to-control weeds was documented in various field trials, highlighting its role in sustainable agriculture practices .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of similar compounds containing trifluoromethyl groups. It was found that the presence of chlorine and trifluoromethyl groups significantly enhances biological activity compared to their non-fluorinated counterparts. For instance, modifications to the phenolic ring can lead to substantial increases in potency against specific targets such as COX enzymes .

Eigenschaften

IUPAC Name |

2-[4-chloro-3-(trifluoromethyl)phenoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O3/c1-5(9(15)16)17-6-2-3-8(11)7(4-6)10(12,13)14/h2-5H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPZBZPORUNLAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC(=C(C=C1)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.